Antibiotic JI 20A

Vue d'ensemble

Description

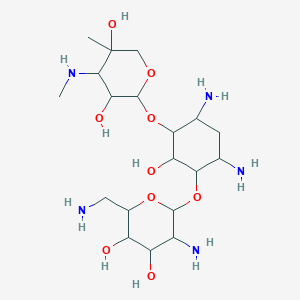

Antibiotic JI 20A is an aminocyclol antibiotic derived from Micronionospora . The structure of Antibiotic JI 20A is related to gentamicin . It exhibits exceptional antimicrobial properties against various bacteria and has proven effective in combating drug-resistant strains.

Synthesis Analysis

The synthesis of Antibiotic JI-20A involves the application of the Lemieux-Nagabhushan reaction to the synthesis of antibiotic JI-20A and gentamicin B from a suitably protected garamine derivative . 3′-Deoxy-6′–methyl analogues of antibiotic JI-20A and gentamicin B have also been prepared from garamine intermediates .Molecular Structure Analysis

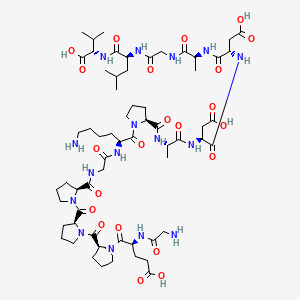

The molecular formula of Antibiotic JI 20A is C19H39N5O9 . The structure of Antibiotic JI 20A is related to gentamicin . The Antibiotic JI-20A molecule contains a total of 74 bond(s). There are 35 non-H bond(s), 6 rotatable bond(s), 3 six-membered ring(s), 4 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic), 5 hydroxyl group(s), 4 secondary alcohol(s), 1 tertiary alcohol(s), and more .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Antibiotic JI 20A .Physical And Chemical Properties Analysis

The exact mass of Antibiotic JI 20A is 481.2748 . The molecular weight is 481.54 . The elemental analysis shows C, 47.39; H, 8.16; N, 14.54; O, 29.90 .Applications De Recherche Scientifique

Biosynthetic Pathways

Assembly of Novel Pathways for Gentamicin B Production : The research by Ni et al. (2016) focuses on the development of a new biosynthetic pathway for gentamicin B production, using JI-20A as a precursor. The study aimed to increase the production of JI-20A in Micromonospora echinospora by blocking byproducts' biosynthetic pathways, achieving a 14-fold higher production rate compared to the wild type. This method also provides new insights into secondary metabolites' biosynthesis via combinatorial biosynthesis (Ni et al., 2016).

Dideoxygenation in Gentamicin Biosynthesis : The research conducted by Li et al. (2021) delves into the dideoxygenation process in gentamicin biosynthesis, particularly the transformation of intermediates JI-20A and JI-20B into the gentamicin C complex. This study provides mechanistic insights into the role of GenP in catalyzing the phosphorylation of JI-20A, contributing to the understanding of the biosynthetic pathway (Li et al., 2021).

Biosynthesis of Epimers in Gentamicin C Complex : Gu et al. (2015) investigated the biosynthesis of epimers gentamicin C2 and C2a in the gentamicin C complex, involving intermediate JI-20B. The study highlights the specific aminotransferases involved in the process, contributing to a better understanding of gentamicin biosynthesis (Gu et al., 2015).

Synthesis and Application

Semisynthetic Antibacterials : Kugelman et al. (1976) described the synthesis of antibiotic JI-20A and gentamicin B from a garamine derivative. This study is significant in the field of semisynthetic aminoglycoside antibacterials, demonstrating the chemical modification process of naturally occurring compounds (Kugelman et al., 1976).

Branch Point in Gentamicin Biosynthesis : Research by Guo et al. (2014) provides insights into the late-stage biosynthesis of gentamicins, including the role of JI-20A and JI-20B as intermediates. This study contributes to understanding the specificity and promiscuity at the branch point in gentamicin biosynthesis (Guo et al., 2014).

- osphate Concentration on JI-20A Fermentation**: Jian's (2007) study examines the impact of phosphate concentration on the cell growth and production of aminoglycoside antibiotic JI-20A. The research found that controlling phosphate concentration below 1.1 mmol/L during the biosynthesis phase enhanced the production of JI-20A (Che Jian, 2007).

Environmental and Resistance Considerations

Antibiotic Resistance and Environmental Impact : Davies and Davies (1996) highlight the rise of antibiotic resistance in various environments due to overuse. This study underscores the need for understanding the environmental impact of antibiotics, including JI-20A, and their contribution to antibiotic resistance development (Davies & Davies, 1996).

Antibiotics in the Aquatic and Terrestrial Environment : Kemper's (2008) review focuses on the fate of antibiotics, including JI-20A, in the environment. The study discusses the impact of veterinary antibiotics on soil and water, highlighting the need for further studies on antibiotic resistance and environmental impact (Kemper, 2008).

Safety And Hazards

The safety data sheet for Antibiotic JI-20A advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

The future directions for research on Antibiotic JI 20A could involve further elucidation of its biosynthetic pathway, particularly how the intermediates JI-20A and JI-20B undergo a dideoxygenation to form gentamicin C complex . There is also potential for exploring under-explored species in the search for novel natural products .

Propriétés

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZDAPJXRYYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966172 | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antibiotic JI 20A | |

CAS RN |

51846-97-0 | |

| Record name | Antibiotic JI 20A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51846-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic JI 20A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051846970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

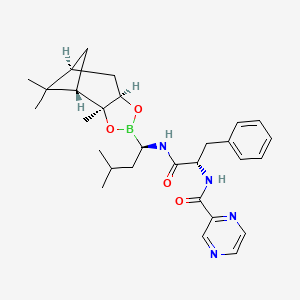

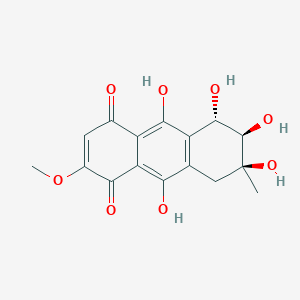

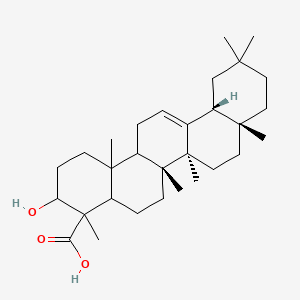

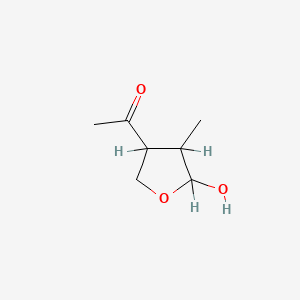

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

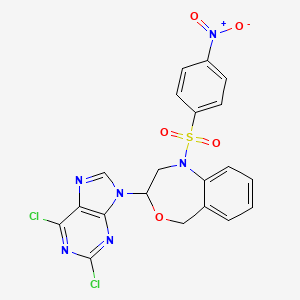

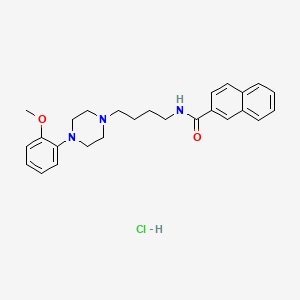

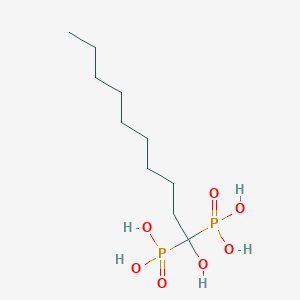

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)

![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)